molecular formula C13H17BrN2O3 B14855232 Tert-butyl 2-(4-bromo-6-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-bromo-6-formylpyridin-2-YL)ethylcarbamate

Cat. No.: B14855232
M. Wt: 329.19 g/mol
InChI Key: RXXGLMRPJOJONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate is a chemical compound with the molecular formula C11H13BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a formyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate typically involves the reaction of 4-bromo-6-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-bromo-6-formylpyridin-2-yl)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-6-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(14)7-11(8-17)16-10/h6-8H,4-5H2,1-3H3,(H,15,18)

InChI Key

RXXGLMRPJOJONI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.